molecular formula C17H10F3NO4S2 B2935654 [(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid CAS No. 691881-67-1

[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2935654
CAS No.: 691881-67-1
M. Wt: 413.39
InChI Key: NNJLZQPPMGXPAJ-NTUHNPAUSA-N
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Description

[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid is a rhodanineacetic acid derivative characterized by a thiazolidinone core substituted with a methylidene-linked furan ring bearing a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules known for diverse biological activities, including antifungal, antihyperglycemic, and antimicrobial properties .

Properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4S2/c18-17(19,20)10-3-1-2-9(6-10)12-5-4-11(25-12)7-13-15(24)21(8-14(22)23)16(26)27-13/h1-7H,8H2,(H,22,23)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJLZQPPMGXPAJ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid, also known by its CAS number 691881-67-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure

The molecular formula for this compound is C17H10F3NO4SC_{17}H_{10}F_{3}NO_{4}S with a molecular weight of approximately 413.39 g/mol. The compound features a thiazolidine ring structure, which is significant for its biological activity.

Synthesis

The synthesis of thiazolidinone derivatives is often achieved through condensation reactions involving rhodanine and various aldehydes or ketones. The specific synthetic pathway for this compound includes the reaction of 5-(trifluoromethyl)phenyl furan derivatives with thiazolidinone precursors, leading to the formation of the desired acetic acid derivative .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (mg/ml)
1Staphylococcus aureus16
2Bacillus subtilis32
3Escherichia coliNot tested

Antiviral Activity

In vitro studies have demonstrated that related compounds exhibit inhibitory effects on viral proteases, including the NS2B-NS3 protease from Dengue virus. This suggests potential antiviral applications, particularly in treating viral infections .

Anticancer Properties

Compounds derived from thiazolidine structures have been investigated for their anticancer activities. One study reported that certain derivatives displayed cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer treatment .

Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AHeLa25
BMCF730
CA54920

Case Studies

A notable case study involved the evaluation of a thiazolidinone derivative's effect on Plasmodium falciparum, the malaria-causing parasite. The compound demonstrated an IC50 value of 35 µM against chloroquine-sensitive strains and higher resistance against chloroquine-resistant strains . This highlights the compound's potential as an antimalarial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiazolidinone core and the aromatic moieties. Key structural analogs and their differences are summarized below:

Compound Name / ID Substituent on Thiazolidinone Core Aromatic Group Key Features Biological Activity Reference
Target Compound 5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene) 3-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; enhanced lipophilicity Under investigation; expected antifungal activity
(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-hydroxyphenyl 3-hydroxyphenyl Polar hydroxyl group reduces lipophilicity Moderate antifungal activity
2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-bromophenyl 4-bromophenyl Bromine increases molecular weight and steric bulk Not reported
{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Pyrazole-linked fluorobenzyloxy group 4-fluorophenyl Extended π-system; fluorinated substituent Unreported
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 4-hydroxy-3-methoxyphenyl Methoxy and hydroxyl groups Ester derivative (improved membrane permeability) Antifungal activity weaker than carboxylic acid analogs
Kinedak (Proprietary Drug) (E)-2-methyl-3-phenylpropenylidene Phenyl Clinically used for diabetic neuropathy Antihyperglycemic activity

Key Observations:

  • Aromatic Ring Position : Meta-substituted phenyl groups (e.g., 3-CF₃) may improve steric compatibility with enzymatic targets compared to para-substituted analogs (e.g., 4-Br in ) .
  • Bioisosteric Replacements : Replacement of the furan ring with pyrazole () or thiadiazole () alters π-π stacking interactions and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases log k (HPLC-derived) to 2.3 vs. 1.5 for hydroxylated analogs .
  • Thermal Stability : Derivatives modified with biopolymers () show decomposition temperatures >250°C, suggesting robustness for formulation .

Q & A

Q. What protocols ensure reproducibility in crystallographic studies?

  • Crystal growth : Use slow evaporation from DMSO/MeOH (1:3) at 4°C.
  • Data collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : Apply the Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

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